Prolycopene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

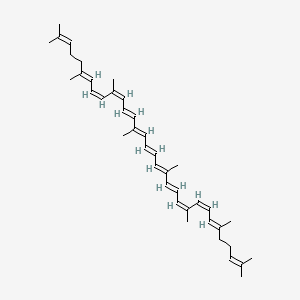

Prolycopene, also known as lyc-O-mato, belongs to the class of organic compounds known as carotenes. These are a type of unsaturated hydrocarbons containing eight consecutive isoprene units. They are characterized by the presence of two end-groups (mostly cyclohexene rings, but also cyclopentene rings or acyclic groups) linked by a long branched alkyl chain. Carotenes belonging form a subgroup of the carotenoids family. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, this compound can be found in a number of food items such as european plum, sea-buckthornberry, kai-lan, and white mustard. This makes this compound a potential biomarker for the consumption of these food products.

7,7',9,9'-tetra-cis-lycopene is an acyclic psi,psi-carotene having cis double bonds at C-7, -7', -9 and -9'.

A carotenoid and red pigment produced by tomatoes, other red fruits and vegetables, and photosynthetic algae. It is a key intermediate in the biosynthesis of other carotenoids, and has antioxidant, anti-carcinogenic, radioprotective, and anti-inflammatory properties.

Applications De Recherche Scientifique

Nutritional Applications

Prolycopene is recognized for its enhanced bioavailability compared to other carotenoids. Studies indicate that this compound exhibits superior absorption rates when consumed, particularly from certain tomato varieties like tangerine tomatoes, which contain a higher proportion of cis-isomers . This increased bioavailability can lead to more effective antioxidant activity in the body.

Case Study: Bioavailability Comparison

A randomized crossover study demonstrated that subjects consuming tangerine tomato juice experienced an 8.5-fold increase in lycopene bioavailability compared to those consuming red tomato juice. The absorption rates were measured at 47.70% for tangerine and only 4.98% for red tomatoes, highlighting the nutritional advantages of this compound-rich sources .

| Tomato Type | Lycopene Content | Bioavailability (%) |

|---|---|---|

| Tangerine Tomato | High (cis form) | 47.70 |

| Red Tomato | Low (trans form) | 4.98 |

Antioxidant Properties

This compound possesses significant antioxidant properties, which are crucial in combating oxidative stress associated with various diseases, including cancer and cardiovascular diseases. Its ability to scavenge free radicals makes it a valuable compound in dietary supplements aimed at promoting health and preventing chronic diseases .

Research Findings

Research has shown that this compound can inhibit the proliferation of cancer cells in vitro, suggesting its potential as a chemopreventive agent. Additionally, its radioprotective effects have been documented, making it relevant for therapeutic applications in oncology .

Agricultural Applications

In agriculture, this compound is utilized in genetic engineering to enhance carotenoid accumulation in crops. For instance, the Tan406 mutant of Solanum lycopersicum (tomato) has been characterized for its ability to accumulate this compound significantly compared to wild-type varieties . This genetic modification can lead to tomatoes with improved nutritional profiles.

Case Study: Tan406 Mutant Characterization

The Tan406 mutant showed a marked increase in this compound levels during fruit ripening stages, while conventional varieties exhibited lower levels of this carotenoid. The study highlighted the potential for breeding programs focusing on carotenoid content enhancement through genetic manipulation .

| Variety | This compound Content (µg/g) | Lycopene Content (µg/g) | Total Carotenoids (µg/g) |

|---|---|---|---|

| Tan406 (mutant) | 20-fold increase | Absent | Significantly higher |

| Arka Vikas (control) | Low | Present | Standard levels |

Biotechnology and Metabolic Engineering

This compound's role as an intermediate in the biosynthesis of other carotenoids positions it as a target for metabolic engineering efforts aimed at improving carotenoid production in microorganisms and plants . Tools like MetaFluxNet allow researchers to model metabolic pathways involving this compound, facilitating the design of engineered strains with enhanced carotenoid synthesis capabilities .

Applications in Microbial Biotechnology

The manipulation of metabolic pathways to enhance this compound production can lead to the development of microbial strains that serve as efficient sources for carotenoid extraction. This has implications for both food industry applications and the production of natural colorants.

Propriétés

Numéro CAS |

2361-24-2 |

|---|---|

Formule moléculaire |

C40H56 |

Poids moléculaire |

536.9 g/mol |

Nom IUPAC |

(6E,8Z,10Z,12E,14E,16E,18E,20E,22Z,24Z,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,30-tridecaene |

InChI |

InChI=1S/C40H56/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-22,25-32H,13-14,23-24H2,1-10H3/b12-11+,25-15+,26-16+,31-17-,32-18-,35-21+,36-22+,37-27+,38-28+,39-29-,40-30- |

Clé InChI |

OAIJSZIZWZSQBC-BYUNHUQQSA-N |

SMILES |

CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C)C |

SMILES isomérique |

CC(=CCC/C(=C/C=C\C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(\C=C/C=C(/CCC=C(C)C)\C)/C)\C)/C)\C)/C)C |

SMILES canonique |

CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C)C |

melting_point |

111°C |

Description physique |

Solid |

Synonymes |

All trans Lycopene all-trans-lycopene LYC O MATO LYC-O-MATO LYCOMATO lycopene lycopene, (13-cis)-isomer Lycopene, (7-cis,7'-cis,9-cis,9'-cis)-isomer - lycopene, (cis)-isomer Pro Lycopene Pro-Lycopene prolycopene |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.